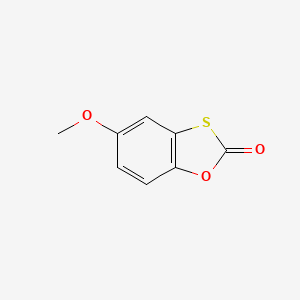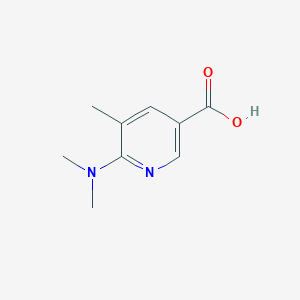
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine is a chemical compound that features a trifluoromethyl group attached to a phenylethyl moiety, combined with a dihydro-oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine typically involves the reaction of 2,2,2-trifluoro-1-phenylethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced amine compounds, and substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide
- 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine
Uniqueness
4,5-Dihydro-N-(2,2,2-Trifluoro-1-Phenylethyl)-(-)-2-Oxazolamine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65687-00-5 |
|---|---|
Fórmula molecular |
C11H11F3N2O |
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9(8-4-2-1-3-5-8)16-10-15-6-7-17-10/h1-5,9H,6-7H2,(H,15,16) |
Clave InChI |
FYSRTGQDTZCAFG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NC(C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoxazole, 5-[5-[4-(4,5-dimethyl-2-thiazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B8748605.png)

![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)



![Methyl [2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B8748637.png)


